molecular formula C8H6IN3O B8570865 1-(4-Iodo-pyrazolo[3,4-b]pyridin-1-yl)ethanone

1-(4-Iodo-pyrazolo[3,4-b]pyridin-1-yl)ethanone

Cat. No. B8570865
M. Wt: 287.06 g/mol
InChI Key: CTHCFZADTHAFBP-UHFFFAOYSA-N
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Patent
US07141587B2

Procedure details

A mixture of 4-chloro-1H-pyrazolo[3,4-b]pyridine (820 mg, 5.30 mmol), sodium iodide (2.4 mg, 16.0 mmol), and acetyl chloride (0.8 ml) in acetonitrile (6 ml) was refluxed 8 h. The mixture was then treated with a 10% aqueous solution of NaCO3 (10 ml), and a 10% aqueous solution of NaHSO3 (10 ml), and held 10 min. The mixture was extracted with ethyl acetate (50 ml), and the organics were washed with brine (10 ml), dried over MgSO4, and evaporated under reduced pressure. Purification by silica gel chromatography gave 1-(4-iodo-pyrazolo[3,4-b]pyridin-1-yl)-ethanone as a brown solid (650 mg, 42%). 1H NMR (300 MHz, CDCl3) δ 8.39 (d, 1H, J=5.0 Hz), 8.04 (s, 1H), 7.76 (d, 1H, J=5.0 Hz), 2.88 (s, 3H).
Quantity
820 mg
Type
reactant
Reaction Step One
Quantity
2.4 mg
Type
reactant
Reaction Step One
Quantity
0.8 mL
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
NaCO3
Quantity
10 mL
Type
reactant
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[CH:6][N:5]=[C:4]2[NH:8][N:9]=[CH:10][C:3]=12.[I-:11].[Na+].[C:13](Cl)(=[O:15])[CH3:14].OS([O-])=O.[Na+]>C(#N)C>[I:11][C:2]1[CH:7]=[CH:6][N:5]=[C:4]2[N:8]([C:13](=[O:15])[CH3:14])[N:9]=[CH:10][C:3]=12 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
820 mg
Type
reactant
Smiles
ClC1=C2C(=NC=C1)NN=C2
Name
Quantity
2.4 mg
Type
reactant
Smiles
[I-].[Na+]
Name
Quantity
0.8 mL
Type
reactant
Smiles
C(C)(=O)Cl
Name
Quantity
6 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
NaCO3
Quantity
10 mL
Type
reactant
Smiles
Step Three
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
10 mL
Type
reactant
Smiles
OS(=O)[O-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed 8 h
Duration
8 h
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ethyl acetate (50 ml)
WASH
Type
WASH
Details
the organics were washed with brine (10 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
Purification by silica gel chromatography

Outcomes

Product
Name
Type
product
Smiles
IC1=C2C(=NC=C1)N(N=C2)C(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 650 mg
YIELD: PERCENTYIELD 42%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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